molecular formula C10H11BrO2 B14046243 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one

Cat. No.: B14046243
M. Wt: 243.10 g/mol
InChI Key: ISZYZGZFJTZPOU-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a hydroxyphenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the hydroxyphenyl and propanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or alter biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromomethylphenyl)propan-2-one
  • 1-(4-Hydroxyphenyl)propan-2-one
  • 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

Uniqueness

Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

ISZYZGZFJTZPOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)CBr

Origin of Product

United States

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